

physical and chemical properties of 5-phenylcyclooctanone

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Compound of Interest

Compound Name: Cyclooctanone, 5-phenyl-

Cat. No.: B15495123

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5-Phenylcyclooctanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of 5-phenylcyclooctanone. Due to the limited availability of public data, this document focuses on foundational information and identifies areas where experimental data is needed for a comprehensive profile.

Core Molecular Information

5-Phenylcyclooctanone is a cyclic ketone with a phenyl substituent. Its fundamental molecular properties have been established and are summarized below.

| Property | Value | Source |
|-------------------|-----------------------------------|--------|
| Molecular Formula | C ₁₄ H ₁₈ O | [1] |
| Molecular Weight | 202.296 g/mol | [1] |
| CAS Number | 833-51-2 | [2] |

Physical Properties

A thorough search of publicly available chemical databases and literature indicates that the experimental physical properties of 5-phenylcyclooctanone, such as melting point, boiling point, and density, have not been widely reported. Several databases explicitly list these values as "n/a" (not available)[1].

| Property | Value |
|---------------|---------------|
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Not available |

The lack of this fundamental data highlights a significant gap in the chemical profile of this compound and underscores the need for primary experimental determination.

Chemical Properties and Reactivity

While specific experimental studies on the reactivity of 5-phenylcyclooctanone are not readily found in the literature, its chemical behavior can be inferred from the general reactivity of its constituent functional groups: a ketone within a cyclooctane ring and a phenyl group.

Ketone Reactivity: The carbonyl group is expected to undergo typical nucleophilic addition and addition-elimination reactions. The large and flexible eight-membered ring may influence the stereochemical outcome of such reactions.

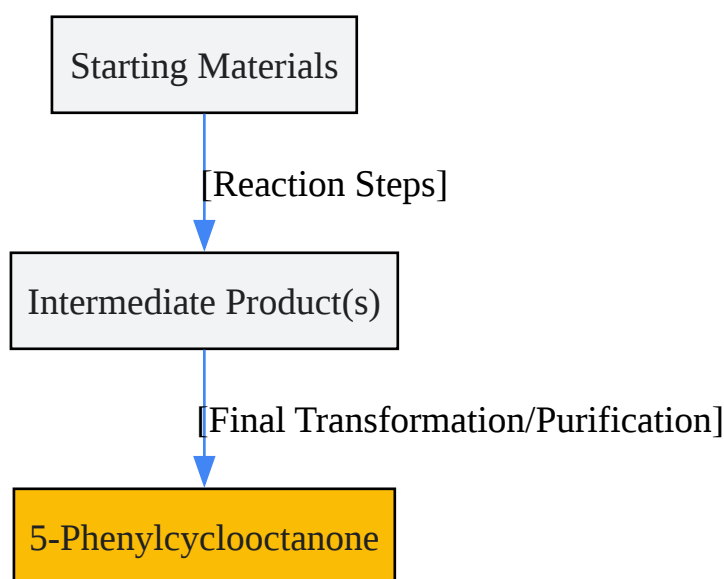
Cyclooctane Ring: The cyclooctane ring is known for its conformational flexibility, existing in several low-energy conformations such as the boat-chair and twist-boat-chair. The presence of the bulky phenyl group at the 5-position will likely favor certain conformations to minimize steric hindrance.

Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the deactivating effect of the ketone. The benzylic protons may be susceptible to radical substitution.

Synthesis

The primary synthesis of 5-phenylcyclooctanone was reported in The Journal of Organic Chemistry, 1964, volume 29, on page 3467. Unfortunately, the full text of this article, containing the detailed experimental protocol, is not publicly accessible through standard search methods. Access to this publication is required to provide a detailed methodology for its synthesis.

The synthesis workflow, based on the likely chemical transformations, can be generalized as follows:



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Caption: Generalized synthesis workflow for 5-phenylcyclooctanone.

Spectral Data

No experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for 5-phenylcyclooctanone is available in common spectral databases such as the Spectral Database for Organic Compounds (SDBS). For a definitive structural confirmation and characterization, the acquisition of this data is essential.

Signaling Pathways

There is no information available in the public domain to suggest the involvement of 5-phenylcyclooctanone in any specific biological or pharmacological signaling pathways.

Conclusion

5-Phenylcyclooctanone is a compound with established basic molecular identifiers. However, a significant portion of its core physical and chemical properties, including experimental physical constants, detailed synthetic protocols, and comprehensive spectral data, are not publicly available. The information presented here is based on the limited data that could be retrieved. For further research and development involving this compound, primary experimental work is required to fully characterize its properties. Accessing the original 1964 synthesis paper is a critical next step for any party interested in working with this molecule.

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References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
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